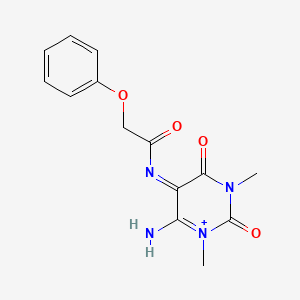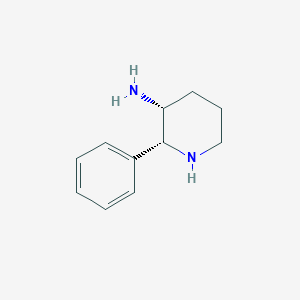
2-Buten-1-amine,3-(2-methyl-6-benzothiazolyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Buten-1-amine,3-(2-methyl-6-benzothiazolyl)-(9CI) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MBTA and has a molecular formula of C13H14N2S.
作用機序
The mechanism of action of MBTA is not fully understood. However, it has been proposed that MBTA exerts its biological effects by interacting with cellular targets such as enzymes and receptors. For example, MBTA has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process.
Biochemical and Physiological Effects:
MBTA has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that MBTA can inhibit the growth of cancer cells, fungi, and bacteria. In addition, MBTA has been found to induce apoptosis in cancer cells. In vivo studies have shown that MBTA can inhibit tumor growth in mice. However, further research is needed to fully understand the biochemical and physiological effects of MBTA.
実験室実験の利点と制限
One advantage of using MBTA in lab experiments is its potential to exhibit anticancer, antifungal, and antibacterial properties. In addition, MBTA is relatively easy to synthesize and purify. However, one limitation of using MBTA in lab experiments is its potential toxicity. Further research is needed to determine the toxicity profile of MBTA and its potential side effects.
将来の方向性
There are several future directions for the research on MBTA. One direction is to study the mechanism of action of MBTA in more detail. Another direction is to investigate the potential use of MBTA in the treatment of other diseases such as viral infections. In addition, future research can focus on the development of novel materials using MBTA as a building block. Overall, the potential applications of MBTA in various fields make it an interesting compound for further research.
合成法
The synthesis of 2-Buten-1-amine,3-(2-methyl-6-benzothiazolyl)-(9CI) involves the reaction between 2-methyl-6-benzothiazolyl chloride and crotonic acid. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure MBTA.
科学的研究の応用
MBTA has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MBTA has been found to exhibit anticancer, antifungal, and antibacterial properties. In agriculture, MBTA has been studied for its potential use as a plant growth regulator. In material science, MBTA has been studied for its potential use in the synthesis of novel materials.
特性
CAS番号 |
165736-98-1 |
|---|---|
分子式 |
C12H14N2S |
分子量 |
0 |
同義語 |
2-Buten-1-amine,3-(2-methyl-6-benzothiazolyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




